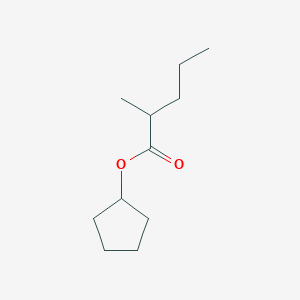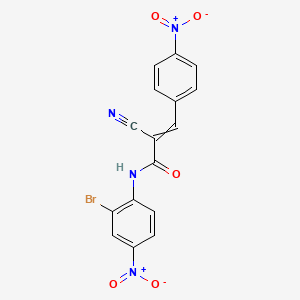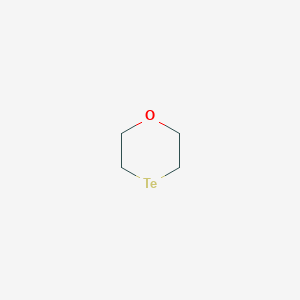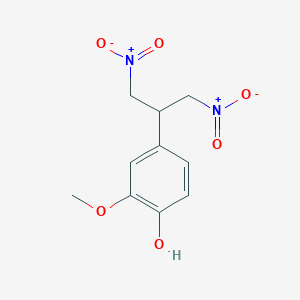
4-(1,3-Dinitropropan-2-yl)-2-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3-Dinitropropan-2-yl)-2-methoxyphenol is an organic compound characterized by the presence of nitro groups, a methoxy group, and a phenol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dinitropropan-2-yl)-2-methoxyphenol typically involves the reaction of 4-methoxyphenol with 1,3-dinitropropane under specific conditions. One common method involves dissolving the aldehyde precursor in nitromethane and adding basic alumina as a catalyst. The reaction mixture is heated under an inert atmosphere, such as argon, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as column chromatography and recrystallization to obtain high-quality this compound .
Analyse Des Réactions Chimiques
Types of Reactions
4-(1,3-Dinitropropan-2-yl)-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and electrophiles such as halogens for substitution reactions. The reaction conditions, such as temperature and solvent choice, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinones, reduction may produce diamino derivatives, and substitution reactions can introduce various functional groups onto the aromatic ring .
Applications De Recherche Scientifique
4-(1,3-Dinitropropan-2-yl)-2-methoxyphenol has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of dyes and pigments
Mécanisme D'action
The mechanism of action of 4-(1,3-Dinitropropan-2-yl)-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can result in cell damage or death, making the compound a potential candidate for anticancer therapies. Additionally, the phenol group can interact with various enzymes and proteins, modulating their activity and contributing to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-(1,3-Dinitropropan-2-yl)-2-methoxyphenol include:
- 3-(1,3-Dinitropropan-2-yl)-4H-chromen-4-one
- 3,5-Dinitro-1,2,4-triazolates
- 1-(1,3-Dinitropropan-2-yl)-4-methylbenzene .
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
6178-43-4 |
|---|---|
Formule moléculaire |
C10H12N2O6 |
Poids moléculaire |
256.21 g/mol |
Nom IUPAC |
4-(1,3-dinitropropan-2-yl)-2-methoxyphenol |
InChI |
InChI=1S/C10H12N2O6/c1-18-10-4-7(2-3-9(10)13)8(5-11(14)15)6-12(16)17/h2-4,8,13H,5-6H2,1H3 |
Clé InChI |
OFZHJZSVWXKNJF-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C(C[N+](=O)[O-])C[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


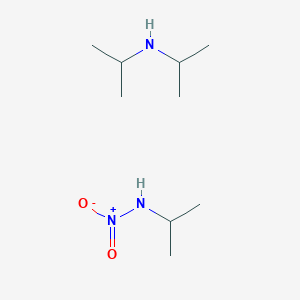
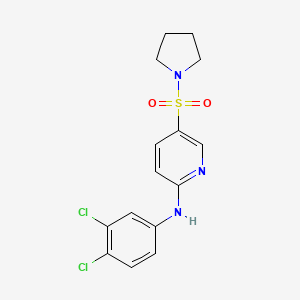
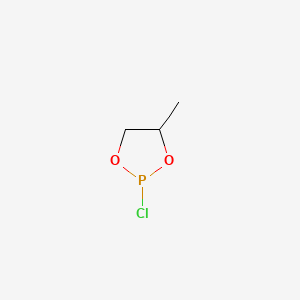
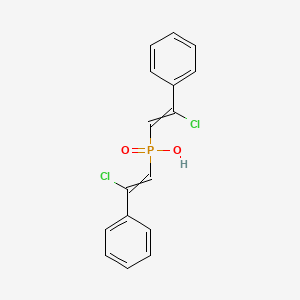
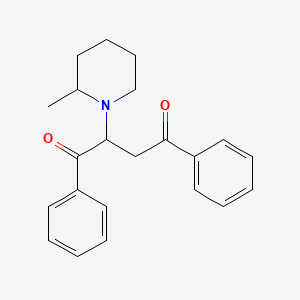
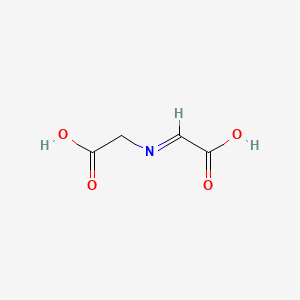
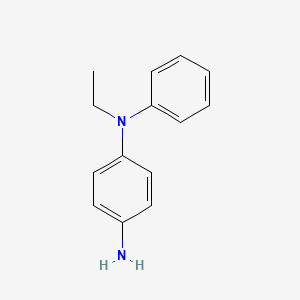

![ethyl N-(ethoxycarbonylamino)-N-[3-[ethoxycarbonyl-(ethoxycarbonylamino)amino]-2,4,6-trimethylphenyl]carbamate](/img/structure/B14737234.png)
![(2E)-2-[(3,4-dimethoxyphenyl)methylidene]butanedioic acid](/img/structure/B14737237.png)
